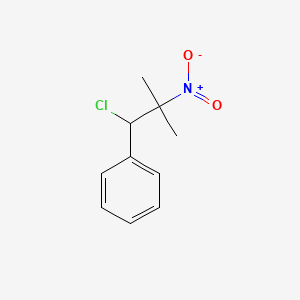

(R,R)-Cilastatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(R,R)-Cilastatin is a chiral compound used primarily as a pharmaceutical agent. It is known for its role in inhibiting the enzyme dehydropeptidase-I, which is found in the kidneys. This inhibition prevents the degradation of certain antibiotics, thereby enhancing their efficacy. The compound is particularly significant in combination therapies with antibiotics like imipenem, where it helps to maintain the antibiotic’s activity by preventing its renal metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (R,R)-Cilastatin involves several steps, starting from commercially available starting materials. The key steps include:

Chiral Resolution: The separation of the desired enantiomer from a racemic mixture.

Chemical Synthesis: The construction of the cilastatin molecule through a series of chemical reactions, including esterification, amidation, and hydrogenation.

Industrial Production Methods: In industrial settings, the production of this compound is optimized for large-scale synthesis. This involves:

High-Performance Liquid Chromatography (HPLC): Used for the chiral resolution step to ensure high purity of the desired enantiomer.

Catalytic Hydrogenation: Employed to achieve the reduction steps efficiently.

Automated Synthesis: Utilization of automated reactors to streamline the synthesis process and ensure consistency in production.

Analyse Chemischer Reaktionen

Types of Reactions: (R,R)-Cilastatin undergoes various chemical reactions, including:

Oxidation: Can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions are used in its synthesis, particularly in the hydrogenation steps.

Substitution: The compound can undergo nucleophilic substitution reactions, which are crucial in its synthetic pathway.

Common Reagents and Conditions:

Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

Reducing Agents: Catalytic hydrogenation using palladium on carbon.

Solvents: Common solvents include methanol, ethanol, and dichloromethane.

Major Products: The primary product of interest is this compound itself, with high enantiomeric purity. By-products are minimized through careful control of reaction conditions.

Wissenschaftliche Forschungsanwendungen

(R,R)-Cilastatin has a wide range of applications in scientific research:

Chemistry: Used as a model compound in studies of chiral resolution and asymmetric synthesis.

Biology: Investigated for its role in enzyme inhibition and its effects on renal function.

Medicine: Primarily used in combination with antibiotics to enhance their efficacy by preventing renal degradation.

Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems.

Wirkmechanismus

(R,R)-Cilastatin exerts its effects by inhibiting the enzyme dehydropeptidase-I. This enzyme is responsible for the degradation of certain beta-lactam antibiotics in the kidneys. By inhibiting this enzyme, this compound prevents the breakdown of these antibiotics, thereby prolonging their activity and increasing their therapeutic efficacy. The molecular target is the active site of dehydropeptidase-I, where this compound binds and inhibits its function.

Vergleich Mit ähnlichen Verbindungen

S,S-Cilastatin: The enantiomer of (R,R)-Cilastatin, which has different pharmacological properties.

Imipenem: Often used in combination with this compound to prevent its degradation.

Meropenem: Another beta-lactam antibiotic that can be used with cilastatin analogs.

Uniqueness: this compound is unique in its high specificity for dehydropeptidase-I and its ability to enhance the efficacy of beta-lactam antibiotics. Its chiral purity and specific mechanism of action distinguish it from other enzyme inhibitors and make it a valuable component in antibiotic therapy.

Eigenschaften

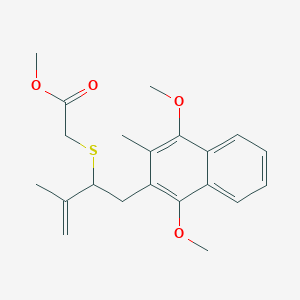

CAS-Nummer |

107872-23-1 |

|---|---|

Molekularformel |

C₁₆H₂₆N₂O₅S |

Molekulargewicht |

358.45 |

Synonyme |

(Z)-7-(((R)-2-Amino-2-carboxyethyl)thio)-2-((R)-2,2-dimethylcyclopropanecarboxamido)hept-2-enoic Acid_x000B_ |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl(3-methylsulfanylpropanoyl)amino]propanoate](/img/structure/B1144862.png)